6-Amino-5-nitropyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C₄H₄N₄O₃ and a molar mass of 156.1 g/mol. This compound features a pyrimidine ring substituted with an amino group at the 6-position and a nitro group at the 5-position. It is also known by several synonyms, including 6-amino-5-nitropyrimidin-4(1H)-one and 4-pyrimidinol, among others. The compound has a density of 2.02 g/cm³, a boiling point of approximately 228.9 °C, and is classified as irritating to the eyes, respiratory system, and skin .
The biological activity of 6-amino-5-nitropyrimidin-4-ol has been explored in various studies. It has shown potential as an antimicrobial agent and may exhibit cytotoxic effects against certain cancer cell lines. The compound's structural features contribute to its ability to interact with biological systems, although specific mechanisms of action remain under investigation .
Several methods for synthesizing 6-amino-5-nitropyrimidin-4-ol have been reported:
6-Amino-5-nitropyrimidin-4-ol has several applications:
Interaction studies involving 6-amino-5-nitropyrimidin-4-ol focus on its binding affinity with various biological targets, including enzymes and receptors. Preliminary studies indicate that it may interact with specific proteins involved in cellular signaling pathways, which could elucidate its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 6-amino-5-nitropyrimidin-4-ol. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Structural Features | Unique Aspects |
---|---|---|---|
4-Amino-2-methylpyrimidin-5(4H)-one | 19178-21-3 | Methyl group at position 2 | Lacks nitro substitution |
2-Amino-4-hydroxy-6-methylpyrimidine | 499209-19-7 | Hydroxy and methyl substitutions | Different functional groups affecting reactivity |
Ethyl (2-amino-4-hydroxy-6-methylpyrimidinyl)acetate | 6214-46-6 | Ester functionality | Presence of ethyl ester alters solubility |
6-Amino-5-cyano-pyrimidinones | Various | Cyano group instead of nitro | Potentially different biological activity |
The presence of both an amino and a nitro group at specific positions on the pyrimidine ring gives 6-amino-5-nitropyrimidin-4-ol unique properties that distinguish it from other similar compounds, particularly in terms of reactivity and biological activity .